

# An In-depth Technical Guide to 1,4-Dimethoxybutane: Discovery, Synthesis, and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dimethoxybutane

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## Abstract

This technical guide provides a comprehensive overview of **1,4-dimethoxybutane**, a versatile diether with significant applications in organic synthesis and materials science. This document details its physical and chemical properties, spectroscopic data, and key synthetic methodologies. Particular emphasis is placed on the Williamson ether synthesis, a foundational method for its preparation. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate its practical application in a laboratory setting. While a definitive historical account of its initial discovery remains elusive in contemporary databases, its synthesis is intrinsically linked to the development of classical ether formation reactions.

## Introduction

**1,4-Dimethoxybutane**, also known as tetramethylene glycol dimethyl ether, is a linear diether that serves as a valuable building block and solvent in various chemical transformations.<sup>[1]</sup> Its structure, featuring two methoxy groups at the termini of a butane chain, imparts a unique combination of polarity and inertness, making it a suitable medium for reactions involving organometallic reagents.<sup>[1]</sup> Furthermore, it is utilized as a precursor in the synthesis of more complex molecules and polymers.<sup>[1]</sup> This guide aims to consolidate the essential technical

information regarding **1,4-dimethoxybutane** for researchers and professionals in the chemical and pharmaceutical sciences.

## History and Discovery

While the Williamson ether synthesis, a primary method for preparing ethers, was developed by Alexander Williamson in 1850, a specific, documented discovery of **1,4-dimethoxybutane** in the historical chemical literature is not readily apparent in modern searchable databases.<sup>[2][3]</sup> It is plausible that its first synthesis was not reported as a standalone discovery but rather as part of a broader investigation into the synthesis and properties of aliphatic diethers. The development of synthetic routes to compounds like **1,4-dimethoxybutane** is inherently tied to the advancement of fundamental organic reactions such as the Williamson ether synthesis.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1,4-dimethoxybutane** is presented below for easy reference.

## Physical and Chemical Properties

The following table summarizes the key physicochemical properties of **1,4-dimethoxybutane**.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>	[4]
Molecular Weight	118.17 g/mol	[4]
CAS Number	13179-96-9	[4]
IUPAC Name	1,4-dimethoxybutane	[4]
Appearance	Light yellow to yellow liquid	[5]
Boiling Point	131 °C	[5]
Melting Point	140-142 °C	[5]
Density	0.842 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Soluble in many organic solvents.	
LogP	1.05940	[6]

## Spectroscopic Data

The spectroscopic data for **1,4-dimethoxybutane** are crucial for its identification and characterization.

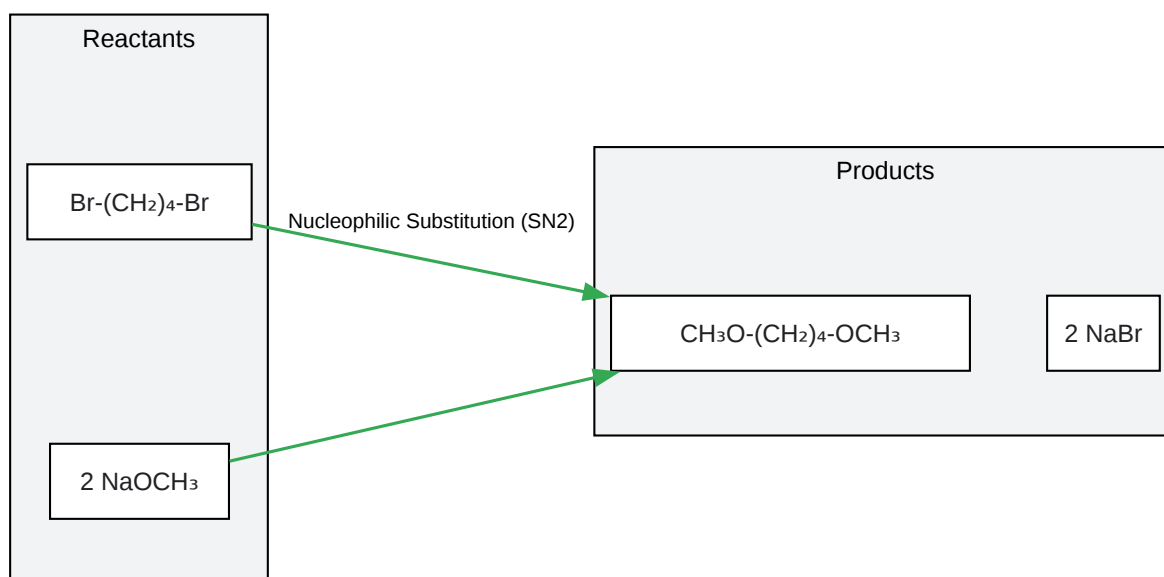
Spectroscopic Technique	Key Features	Reference
$^1\text{H}$ NMR	$\delta$ 3.3-3.4 ppm (methoxy groups), $\delta$ 1.5-1.7 ppm (butane backbone)	[1]
$^{13}\text{C}$ NMR	$\delta$ 56-58 ppm ( $\text{CH}_3\text{O}$ ), $\delta$ 70-72 ppm (ether carbons)	[1]
Mass Spectrometry (EI)	$m/z$ 118 ( $\text{M}^+$ ), fragmentation patterns showing loss of $\text{CH}_3\text{O}$ ( $m/z$ 87) and other fragments.	[4]
Infrared (IR) Spectroscopy	C-H stretching (alkane) just below $3000\text{ cm}^{-1}$ , C-O stretching (ether) in the $1000\text{-}1300\text{ cm}^{-1}$ region.	[7][8]

## Synthesis of 1,4-Dimethoxybutane

Several synthetic routes to **1,4-dimethoxybutane** have been established, with the Williamson ether synthesis being the most common and versatile method.[1] An alternative approach involves the acid-catalyzed etherification of 1,4-butanediol.[1]

### Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of **1,4-dimethoxybutane**. The reaction proceeds via a bimolecular nucleophilic substitution ( $\text{S}_\text{N}2$ ) mechanism, where a methoxide ion displaces a halide from a 1,4-dihalobutane.[1]



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**Figure 1: Williamson Ether Synthesis of 1,4-Dimethoxybutane.**

This protocol describes the synthesis of **1,4-dimethoxybutane** from 1,4-dibromobutane and sodium methoxide.

Materials:

- 1,4-Dibromobutane
- Sodium methoxide
- Anhydrous methanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

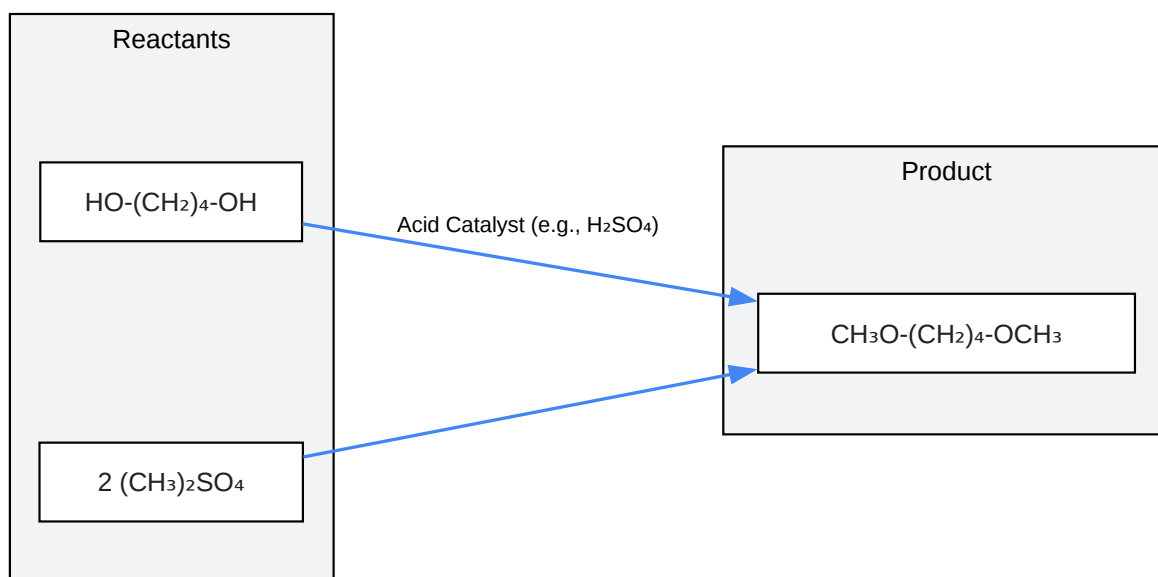
Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Alkyl Halide:** To the stirred solution of sodium methoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude **1,4-dimethoxybutane** by fractional distillation under reduced pressure to obtain the pure product.[9][10]

## Etherification of 1,4-Butanediol

An alternative synthesis route involves the acid-catalyzed reaction of 1,4-butanediol with a methylating agent such as dimethyl sulfate. This method avoids the use of alkyl halides.



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**Figure 2:** Synthesis of **1,4-Dimethoxybutane** from 1,4-Butanediol.

This protocol outlines the synthesis of **1,4-dimethoxybutane** from 1,4-butanediol using dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

- 1,4-Butanediol

- Dimethyl sulfate
- Sodium hydroxide (or other suitable base)
- Anhydrous diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

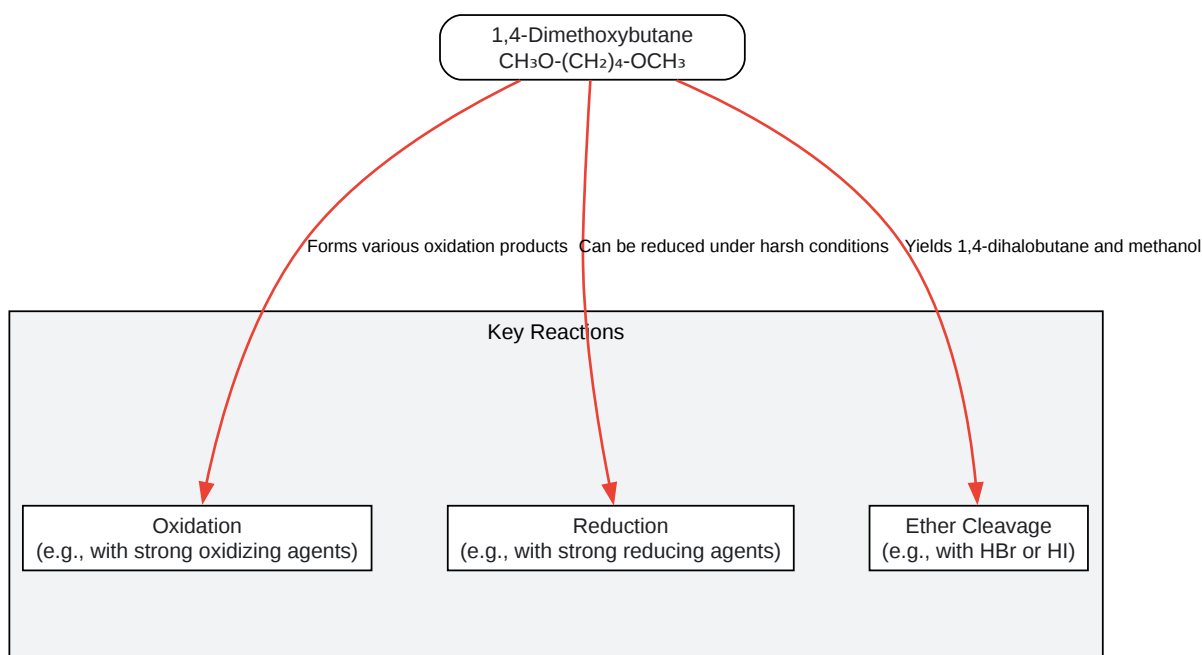
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-butanediol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Cool the flask in an ice bath.
- **Deprotonation:** Slowly add a strong base, such as sodium hydride (2.2 equivalents), to the solution to form the dialkoxide.
- **Addition of Methylating Agent:** Add dimethyl sulfate (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.



- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Carefully quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining base and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by fractional distillation under reduced pressure.

## Key Chemical Reactions

**1,4-Dimethoxybutane** can undergo several chemical reactions, primarily involving the ether linkages.



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**Figure 3:** Key Chemical Reactions of **1,4-Dimethoxybutane**.

## Applications

**1,4-Dimethoxybutane** finds applications in several areas of chemistry:

- **Solvent:** Its inert nature and good solvating properties for organometallic reagents make it a useful solvent in reactions such as Grignard reactions and reductions with metal hydrides.<sup>[1]</sup>
- **Synthetic Intermediate:** It serves as a protected form of 1,4-butanediol and can be used as a four-carbon building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.<sup>[1]</sup>
- **Electrolyte Component:** Its stability and solvating properties have led to its investigation as a component of electrolytes in lithium-ion batteries.

## Safety Information

**1,4-Dimethoxybutane** is a flammable liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1,4-Dimethoxybutane** is a valuable and versatile chemical for researchers and professionals in organic synthesis and materials science. Its synthesis, primarily through the robust Williamson ether synthesis, is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and reactions, equipping the reader with the necessary technical information for its effective use in a laboratory setting. Further research into its applications, particularly in the field of energy storage, is likely to expand its utility in the future.

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